N-(4-fluorobenzyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
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Description
N-(4-fluorobenzyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H19FN6O6 and its molecular weight is 458.406. The purity is usually 95%.
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Scientific Research Applications
Pesticidal Properties These compounds also have significant pesticidal properties. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized, showcasing excellent insecticidal and fungicidal activities. This highlights their potential in improving agricultural productivity and pest management (Liu et al., 2021).
Antifungal and Apoptotic Effects Additionally, derivatives with triazole-oxadiazole compounds have been studied for their antifungal and apoptotic effects against various Candida species, indicating their therapeutic potential in treating fungal infections (Çavușoğlu et al., 2018).
Pharmacological Evaluation Certain derivatives are also synthesized and evaluated for potential pharmacological effects. For example, a series of (indol-3-yl)alkylamides was evaluated for analgesic activity, indicating the potential of these compounds in pain management (Fouchard et al., 2001).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O2.C2H2O4/c19-14-4-2-12(3-5-14)8-22-15(26)11-25-9-13(10-25)18-23-17(24-27-18)16-20-6-1-7-21-16;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,22,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDPNQMYUGUTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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